

Benchmarking Silver-105 Production Routes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Silver-105	
Cat. No.:	B1217868	Get Quote

For researchers, scientists, and drug development professionals, the selection of an optimal production route for **Silver-105** (Ag-105) is critical to ensure high yield, purity, and specific activity for preclinical and clinical applications. This guide provides a comprehensive comparison of the two primary methods for producing this medically relevant radioisotope: cyclotron-based production via proton-induced reactions on palladium targets and reactor-based production through neutron capture.

Silver-105, with a half-life of 41.29 days, decays by electron capture to Palladium-105, emitting characteristic gamma radiation that makes it a promising candidate for applications in nuclear medicine, including SPECT imaging and as a component of theranostic pairs.[1][2] The choice of production method significantly impacts the quality of the final Ag-105 product.

Cyclotron Production: The Predominant Route

Cyclotron production is the most established and versatile method for generating Ag-105. This technique involves bombarding a palladium (Pd) target with accelerated protons. The primary nuclear reaction for producing high-purity Ag-105 is the ¹⁰⁵Pd(p,n)¹⁰⁵Ag reaction, which necessitates the use of enriched ¹⁰⁵Pd target material to minimize the formation of isotopic impurities.

When using natural palladium, which contains a mixture of isotopes, other silver radioisotopes are inevitably co-produced, primarily through (p,n) and (p,x) reactions on other palladium isotopes.[3] Common radionuclidic impurities include Ag-106m (half-life 8.28 days) and Ag-



110m (half-life 249.8 days).[4] The use of highly enriched ¹⁰⁵Pd targets is therefore crucial for achieving high radionuclidic purity.

A study utilizing deuteron-induced reactions on natural palladium reported a production yield for Ag-105 of 1.0 \pm 0.32 MBq/ μ Ah. While this provides an indication of achievable yields, data for the more specific and likely higher-purity proton-induced reaction on enriched ¹⁰⁵Pd is needed for a complete comparison.

Neutron Capture: A Theoretically Possible but Less Documented Route

The production of Ag-105 via neutron capture in a nuclear reactor is theoretically possible through the 104 Pd(n,y) 105 Ag reaction. This method would require a highly enriched 104 Pd target, as the natural abundance of 104 Pd is low.

The thermal neutron capture cross-section for 104 Pd has been measured to be 0.61 ± 0.11 barns.[5][6] This relatively low cross-section suggests that the production yield of Ag-105 via this route may be limited compared to cyclotron-based methods. Extensive literature searches did not yield experimental data on the production of Ag-105 using this method, indicating that it is not a commonly employed or well-established production route. The challenges associated with obtaining highly enriched 104 Pd and the potentially low production yield are likely contributing factors.

Comparative Data on Silver-105 Production Routes



Parameter	Cyclotron Production (105Pd(p,n)105Ag)	Neutron Capture (¹04Pd(n,γ)¹05Ag)
Target Material	Enriched ¹⁰⁵ Pd	Enriched ¹⁰⁴ Pd
Production Yield	Data for deuteron-induced reaction on natural Pd: 1.0 ± 0.32 MBq/µAh. Yield for ¹⁰⁵ Pd(p,n) is expected to be optimized with appropriate proton energy.	Not experimentally reported, but expected to be low due to the small neutron capture cross-section (0.61 ± 0.11 b). [5][6]
Specific Activity	High specific activity is achievable as the product is a different element from the target, allowing for chemical separation.	Expected to be lower than the cyclotron route due to the presence of unreacted target material and potential for carrier silver.
Radionuclidic Purity	High purity can be achieved with enriched ¹⁰⁵ Pd targets. Potential impurities from natural Pd targets include Ag-106m and Ag-110m.[4]	Purity would depend on the isotopic purity of the ¹⁰⁴ Pd target. Co-production of other activation products from impurities is possible.
Advantages	Higher potential yield and specific activity. Well-established methodology for other radioisotopes.	Utilizes existing nuclear reactor infrastructure.
Disadvantages	Requires access to a cyclotron. Enriched target material can be costly.	Requires highly enriched and rare ¹⁰⁴ Pd. Low neutron capture cross-section suggests low yield. Lack of established experimental data.

Experimental Protocols Cyclotron Production and Radiochemical Separation of Ag-105

Validation & Comparative





The following outlines a general experimental workflow for the production and separation of Ag-105 from an enriched ¹⁰⁵Pd target.

1. Target Preparation:

• A thin layer of enriched ¹⁰⁵Pd is deposited onto a suitable backing material (e.g., silver or copper) via electroplating or sputtering. The target thickness is optimized based on the proton beam energy to maximize the yield of the (p,n) reaction while minimizing the production of impurities.

2. Cyclotron Irradiation:

• The prepared target is bombarded with a proton beam of a specific energy. The optimal proton energy for the ¹⁰⁵Pd(p,n)¹⁰⁵Ag reaction needs to be determined experimentally to maximize Ag-105 production and minimize the formation of long-lived silver isotopes from reactions with other palladium isotopes present even in enriched targets.

3. Target Dissolution:

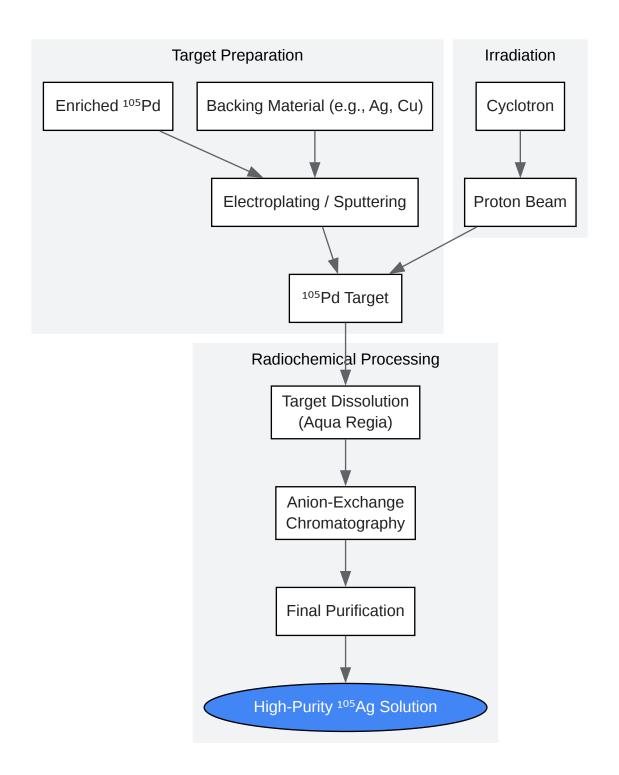
- Following irradiation, the target is allowed to cool to reduce short-lived radioactivity.
- The irradiated palladium layer is chemically dissolved. A common method involves the use of aqua regia (a mixture of nitric acid and hydrochloric acid) with gentle heating to ensure complete dissolution of the palladium.

4. Radiochemical Separation:

- The separation of no-carrier-added Ag-105 from the bulk palladium target material and other metallic impurities is typically achieved using ion-exchange chromatography.[7]
- Anion-Exchange Chromatography: The dissolved target solution, in a hydrochloric acid medium, is passed through an anion-exchange resin column. Palladium forms stable anionic chloride complexes (e.g., [PdCl₄]²⁻) that are strongly retained by the resin, while silver, which forms weaker chloride complexes, is not retained and can be eluted from the column.
- Elution and Purification: The silver-containing fraction is collected, and further purification steps may be employed to remove any remaining trace impurities. The final product is



typically in a dilute acid solution.



Click to download full resolution via product page

Cyclotron production workflow for Silver-105.



Conclusion

Based on the available data, cyclotron production via the ¹⁰⁵Pd(p,n)¹⁰⁵Ag reaction using an enriched ¹⁰⁵Pd target is the superior and more established route for producing high-purity, high-specific-activity **Silver-105**. While the neutron capture route is theoretically possible, the lack of experimental data and the low neutron capture cross-section of ¹⁰⁴Pd suggest that it is not a practical or efficient method for routine production.

For researchers and drug development professionals, focusing on the optimization of the cyclotron production parameters, including proton energy and targetry, as well as refining the radiochemical separation process, will be key to obtaining Ag-105 of a quality suitable for advancing its applications in nuclear medicine. Further studies are warranted to determine the precise production yields and achievable specific activity for the proton-induced reaction on highly enriched ¹⁰⁵Pd targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Silver Wikipedia [en.wikipedia.org]
- 2. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 3. Cyclotron production of the Ag-105, Ag-106m, Pd-100,Pd-101, Rh-100, Rh-101m, Rh-105 radionuclides by Pd-Nat(P,X) nuclear processes UM Research Repository [eprints.um.edu.my]
- 4. Comparison of Radionuclide Impurities Activated during Irradiation of 18O-Enriched Water in Tantalum and Silver Targets during the Production of 18F in a Cyclotron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. www-nds.iaea.org [www-nds.iaea.org]
- 7. Chromatographic separation of silver-111 from neutron-irradiated palladium target: toward direct labeling of radiotracers PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Benchmarking Silver-105 Production Routes: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217868#benchmarking-silver-105-production-routes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com